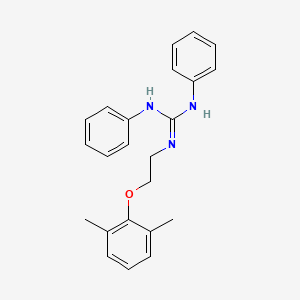
1,2-Diphenyl-3-(2-(2,6-xylyloxy)ethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine is a complex organic compound with the molecular formula C23H26N2O It is characterized by the presence of a guanidine group attached to a phenoxyethyl moiety, which is further substituted with dimethyl and phenyl groups
Méthodes De Préparation
The synthesis of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine typically involves multiple steps. One common synthetic route starts with the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with phosgene to produce 2-(2,6-dimethylphenoxy)ethyl chloroformate. The final step involves the reaction of this chloroformate with 1,3-diphenylguanidine under basic conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenoxyethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl moiety, where halogenated reagents replace the phenoxy group with other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyethyl moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine can be compared with other similar compounds, such as:
2-[2-(2,6-Dimethylphenoxy)ethyl]-1-(3-ethoxypropyl)guanidine: This compound has a similar structure but with an ethoxypropyl group instead of phenyl groups, which may affect its chemical and biological properties.
2,6-Dimethylphenoxyacetic acid: This compound lacks the guanidine group and has different chemical reactivity and applications.
The uniqueness of 2-[2-(2,6-Dimethylphenoxy)ethyl]-1,3-di(phenyl)guanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67226-98-6 |
|---|---|
Formule moléculaire |
C23H25N3O |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-[2-(2,6-dimethylphenoxy)ethyl]-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3O/c1-18-10-9-11-19(2)22(18)27-17-16-24-23(25-20-12-5-3-6-13-20)26-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H2,24,25,26) |
Clé InChI |
LJDKZDAWBJXDPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCCN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
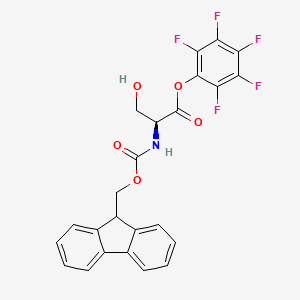
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)

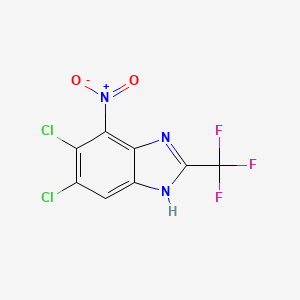
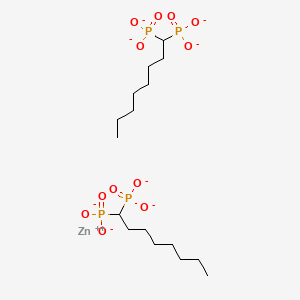
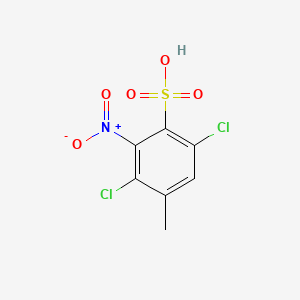
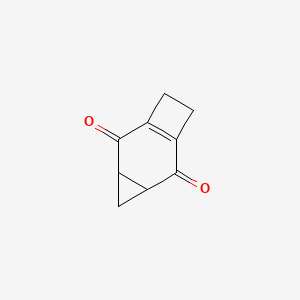

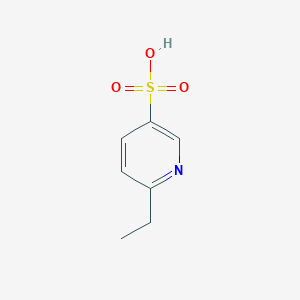
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
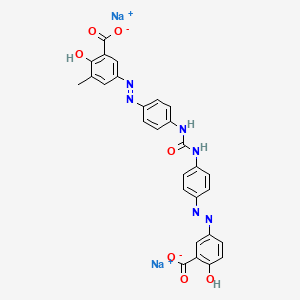
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
